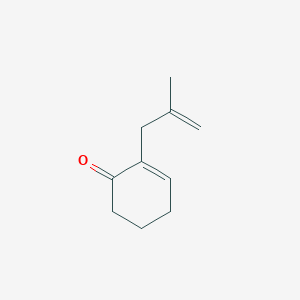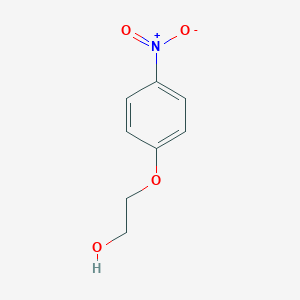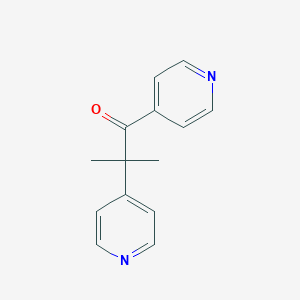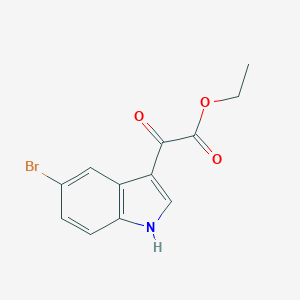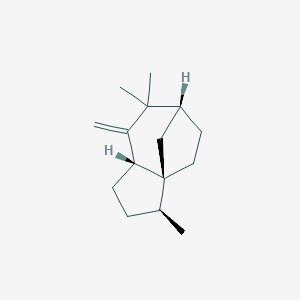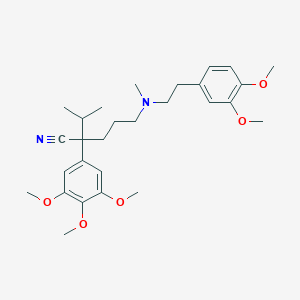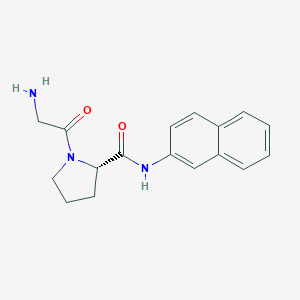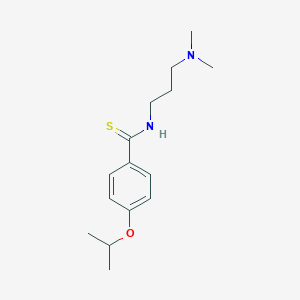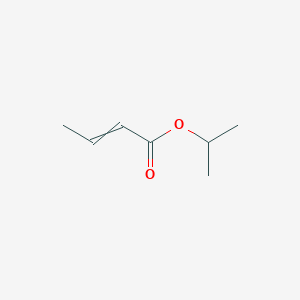![molecular formula C18H23N3 B102685 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine CAS No. 17010-64-9](/img/structure/B102685.png)
4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine, commonly known as DEAB, is a chemical compound that has been widely used in scientific research. DEAB is a selective inhibitor of aldehyde dehydrogenase (ALDH) enzymes and has been used to study the role of ALDH in various biological processes.
Mécanisme D'action
DEAB inhibits the activity of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine enzymes by binding to the active site of the enzyme and preventing the conversion of aldehydes to their corresponding acids. This leads to the accumulation of toxic aldehydes, which can induce cell death or inhibit cell growth.
Effets Biochimiques Et Physiologiques
DEAB has been shown to induce apoptosis (cell death) in cancer cells by inhibiting the activity of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine enzymes. DEAB has also been shown to inhibit the differentiation of stem cells into specific cell types by blocking the activity of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine enzymes. In addition, DEAB has been shown to inhibit the metabolism of drugs that are substrates for 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
DEAB is a selective inhibitor of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine enzymes and has been used to study the role of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine in various biological processes. However, DEAB has limitations in that it may not be specific to a particular 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine isoform and may inhibit other enzymes that are structurally similar to 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine.
Orientations Futures
Future research on DEAB could focus on identifying its potential therapeutic applications in cancer treatment and stem cell therapy. Additionally, research could focus on developing more specific inhibitors of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine enzymes that can be used to study the role of specific 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine isoforms in biological processes. Finally, research could focus on identifying the downstream effects of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine inhibition by DEAB and other 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine inhibitors.
Méthodes De Synthèse
DEAB can be synthesized by the reaction of 3,4-Diethyl aniline with nitrosobenzene in the presence of a reducing agent such as sodium dithionite. The resulting compound is then treated with dimethyl sulfate to obtain DEAB.
Applications De Recherche Scientifique
DEAB has been extensively used in scientific research to study the role of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine enzymes in various biological processes such as stem cell differentiation, cancer cell growth, and drug metabolism. DEAB has been shown to inhibit the activity of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine enzymes, which are involved in the detoxification of various endogenous and exogenous compounds.
Propriétés
Numéro CAS |
17010-64-9 |
|---|---|
Nom du produit |
4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine |
Formule moléculaire |
C18H23N3 |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
4-[(3,4-diethylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H23N3/c1-5-14-7-8-17(13-15(14)6-2)20-19-16-9-11-18(12-10-16)21(3)4/h7-13H,5-6H2,1-4H3 |
Clé InChI |
CZYRWPWBQBTNDB-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)CC |
SMILES canonique |
CCC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)CC |
Autres numéros CAS |
17010-64-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




